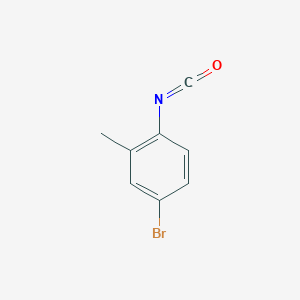
4-Bromo-2-methylphenyl isocyanate
描述
4-Bromo-2-methylphenyl isocyanate is an organic compound with the molecular formula C₈H₆BrNO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a bromine atom at the fourth position and a methyl group at the second position. This compound is known for its reactivity and is used in various chemical synthesis processes.
作用机制
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, including 4-Bromo-2-methylphenyl isocyanate, are highly reactive molecules. They can react with compounds that have active hydrogen atoms to form a variety of products. For example, the reaction with water produces a primary amine and carbon dioxide .
Biochemical Pathways
Isocyanates are known to participate in various chemical reactions, leading to the formation of ureas, carbamates, and polyurethane polymers .
Pharmacokinetics
Isocyanates are generally rapidly absorbed and distributed in the body, metabolized, and excreted .
Result of Action
Exposure to isocyanates can cause irritation to the skin, eyes, and respiratory tract, and may lead to sensitization and asthma-like symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a well-ventilated place and kept away from direct sunlight . It is also recommended to avoid dust formation and inhalation of mist, gas, or vapors .
生化分析
Cellular Effects
Isocyanates are generally known to be toxic and can cause irritation to the skin, eyes, and respiratory tract .
Molecular Mechanism
Isocyanates are known to react with nucleophilic groups in biological molecules, potentially leading to changes in protein structure and function .
Dosage Effects in Animal Models
Isocyanates are generally known to be toxic and can cause irritation and sensitization at high doses .
Metabolic Pathways
Isocyanates are known to react with water in the body to form amines and carbon dioxide .
准备方法
4-Bromo-2-methylphenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromo-2-methylphenylamine with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction can be represented as follows:
4-Bromo-2-methylphenylamine+Phosgene→4-Bromo-2-methylphenyl isocyanate+Hydrochloric acid
In industrial settings, the production of this compound may involve the use of alternative reagents and catalysts to optimize yield and reduce the formation of by-products. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
化学反应分析
4-Bromo-2-methylphenyl isocyanate undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. For example:
4-Bromo-2-methylphenyl isocyanate+Amine→Urea derivative
-
Hydrolysis: : In the presence of water, this compound can hydrolyze to form 4-bromo-2-methylphenylamine and carbon dioxide:
4-Bromo-2-methylphenyl isocyanate+Water→4-Bromo-2-methylphenylamine+Carbon dioxide
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and derivatives.
科学研究应用
4-Bromo-2-methylphenyl isocyanate has several applications in scientific research, including:
-
Chemical Synthesis: : It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
-
Biological Studies: : The compound is used in the study of enzyme inhibitors and protein modifications. It can react with amino groups in proteins, leading to the formation of stable urea linkages.
-
Material Science: : this compound is used in the preparation of polymers and coatings. Its ability to form strong covalent bonds with various substrates makes it useful in material science applications.
相似化合物的比较
4-Bromo-2-methylphenyl isocyanate can be compared with other similar compounds, such as:
-
Phenyl isocyanate: : The parent compound without the bromine and methyl substitutions. It is less reactive compared to this compound due to the absence of electron-withdrawing and electron-donating groups.
-
4-Chloro-2-methylphenyl isocyanate: : Similar to this compound but with a chlorine atom instead of bromine. The reactivity and properties may differ due to the different halogen substituents.
-
2-Methylphenyl isocyanate: : Lacks the bromine substitution, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other isocyanates.
属性
IUPAC Name |
4-bromo-1-isocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAYRHQYINQHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370819 | |
| Record name | 4-Bromo-2-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1591-98-6 | |
| Record name | 4-Bromo-2-methylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


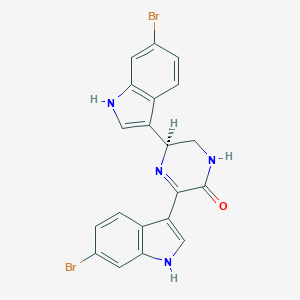
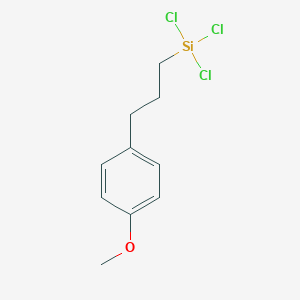
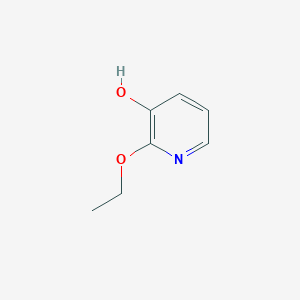
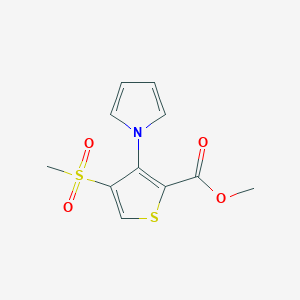

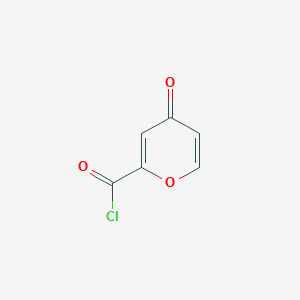
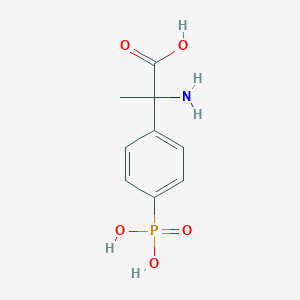

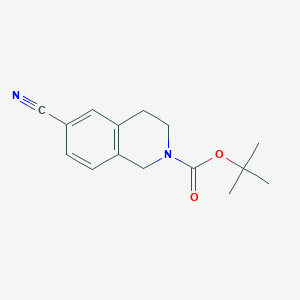
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
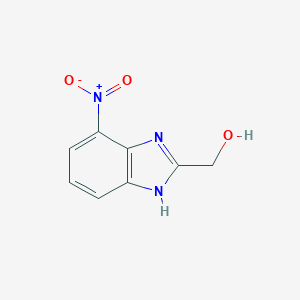

![6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B71922.png)
![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)
